2-Amino-2-cyclobutylacetic acid hydrochloride

Description

Molecular Composition and Isomeric Forms

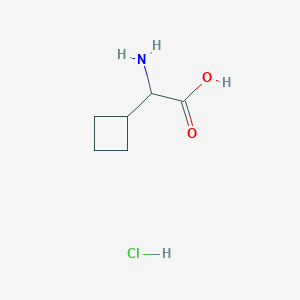

2-Amino-2-cyclobutylacetic acid hydrochloride (C₆H₁₂ClNO₂) is a hydrochloride salt derived from the parent compound 2-amino-2-cyclobutylacetic acid (C₆H₁₁NO₂), with a molecular weight of 165.62 g/mol. The cyclobutyl group introduces steric constraints due to its puckered ring structure, while the amino and carboxylic acid functional groups enable zwitterionic interactions in aqueous environments.

The compound exists as a racemic mixture of enantiomers:

- (S)-2-Amino-2-cyclobutylacetic acid hydrochloride (CAS 1958125-89-7)

- (R)-2-Amino-2-cyclobutylacetic acid hydrochloride (CAS 49607-10-5)

Stereochemical variants, such as Boc-protected derivatives (e.g., Boc-L-cyclobutylglycine, CAS 155905-77-4), are utilized in peptide synthesis to modulate steric and electronic properties.

Table 1: Molecular Comparison of Cycloalkyl Glycine Derivatives

3D Conformational Analysis

The cyclobutane ring adopts a non-planar "puckered" conformation, with bond angles of ~88° and C–C bond lengths of 1.54–1.58 Å. This strain increases the molecule’s rigidity compared to larger cycloalkanes (e.g., cyclopentyl derivatives), directing the amino and carboxylic acid groups into axial positions that favor intramolecular hydrogen bonding.

Density functional theory (DFT) calculations reveal two low-energy conformers:

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (D₂O, 300 MHz): δ 1.6–2.1 ppm (m, 4H, cyclobutane CH₂), 3.2 ppm (t, 1H, cyclobutane CH), 3.8 ppm (s, 1H, NH₂), 4.1 ppm (s, 1H, CHCOO⁻).

- ¹³C NMR : δ 25.4 ppm (cyclobutane CH₂), 38.9 ppm (CHCOO⁻), 175.2 ppm (COO⁻).

Infrared Spectroscopy (IR):

- Strong absorption at 3200–2500 cm⁻¹ (N–H and O–H stretches), 1710 cm⁻¹ (C=O), and 1580 cm⁻¹ (NH₂ bend).

Mass Spectrometry (MS):

Comparative Structural Analysis with Related Cycloalkyl Glycines

The cyclobutyl group imposes distinct structural and electronic effects compared to other cycloalkyl glycines:

Steric Effects:

- Cyclopropylglycine : Smaller ring (60° bond angles) increases ring strain but enhances planarity, reducing conformational flexibility.

- Cyclopentylglycine : Larger ring reduces strain, allowing greater rotational freedom for the amino and carboxylic groups.

Electronic Properties:

- Cyclobutane’s increased C–C π-character stabilizes charge distribution in the glycine backbone, enhancing solubility in polar solvents compared to cyclopentyl analogs.

Table 2: Structural Impact of Cycloalkyl Substituents

| Property | Cyclobutyl | Cyclopentyl | Cyclopropyl |

|---|---|---|---|

| Ring Strain (kcal/mol) | 26.3 | 6.2 | 27.5 |

| C–C Bond Length (Å) | 1.55 | 1.54 | 1.51 |

| Solubility (mg/mL, H₂O) | 12.3 | 8.7 | 4.5 |

Properties

IUPAC Name |

2-amino-2-cyclobutylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)4-2-1-3-4;/h4-5H,1-3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOZIIJENXIMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-40-8 | |

| Record name | 2-amino-2-cyclobutylacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors with Ammonia

A common approach is the nucleophilic substitution of a halogenated cyclobutyl acetic acid derivative with ammonia or ammonium salts under catalytic conditions.

- Starting Material: 2-chloro-2-cyclobutylacetic acid or analogous halogenated derivatives.

- Catalyst: Urotropine (hexamethylenetetramine) has been shown to catalyze substitution effectively.

- Conditions: Reaction temperatures range from 20 °C to 90 °C, with reaction times between 2 to 30 hours.

- Solvent: Aqueous or aqueous-alcoholic media.

- Outcome: Replacement of the halogen by an amino group, yielding 2-amino-2-cyclobutylacetic acid.

| Parameter | Range/Value |

|---|---|

| Halogenated acid | 2-chloro-2-cyclobutylacetic acid |

| Catalyst (urotropine) | Molar ratio 0.1 to 1 relative to halogenated acid |

| Ammonia | 2 to 5 equivalents relative to halogenated acid |

| Temperature | 20 °C to 90 °C |

| Reaction time | 2 to 30 hours |

| Yield | >50% |

| Purity | >97% (by chromatographic analysis) |

After reaction completion, the product is isolated by exploiting solubility differences between the amino acid and ammonium salts, followed by filtration and drying to obtain the hydrochloride salt form.

This method offers advantages in cost reduction and byproduct minimization compared to traditional brominated precursors.

Protection and Deprotection Routes via Hydrobromide Salts

A more complex, stereochemically controlled synthesis involves:

- Preparation of Fmoc-protected derivatives of 2-amino-2-cyclobutylacetic acid,

- Formation of hydrobromide salts,

- Controlled hydrogenolysis to remove protecting groups,

- Acidic hydrolysis to yield the free amino acid,

- Salt formation with hydrochloric acid.

- The hydrobromide salt intermediates are hydrolyzed under acidic conditions (heating in hydrochloric acid) to obtain the free acid without epimerization if temperatures are kept below 70–80 °C.

- Protection with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in aqueous acetonitrile ensures high purity and facilitates solid-phase peptide synthesis compatibility.

- The process includes careful removal of residual HBr to prevent interference with hydrogenolysis.

Reaction Summary:

| Step | Description | Conditions | Yield/Remarks |

|---|---|---|---|

| Fmoc Protection | Reaction with Fmoc-OSu in aqueous acetonitrile | Controlled addition <10 °C | High purity intermediate |

| Hydrobromide Salt Formation | Treatment with HBr and hydrogenolysis | Controlled conditions | Avoid residual HBr |

| Acidic Hydrolysis | Heating in HCl solution | <70-80 °C | Complete conversion, no epimerization |

| Final Isolation | Precipitation and filtration | Standard workup | High yield and purity |

This method achieves high stereochemical integrity and is suitable for scalable synthesis of all stereoisomers.

Enzymatic Resolution and Biocatalytic Methods

Biocatalytic processes provide enantioselective routes to 2-amino acid derivatives, including 2-aminobutyric acid analogs, which can be adapted for cyclobutyl derivatives.

- Approach: Selective hydrolysis of racemic N-protected amino acid esters using acylase enzymes from microorganisms such as Thermococcus litoralis or Aspergillus melleus.

- Process: Racemic N-benzoyl-2-aminobutyric acid derivatives are selectively hydrolyzed to yield optically pure (S)-2-aminobutyric acid.

- Advantages: High enantiomeric excess, mild reaction conditions, and environmentally friendly.

While specific data for the cyclobutyl analog are limited, the methodology is applicable and has been described extensively for related compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst/Enzyme | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloro-2-cyclobutylacetic acid | Urotropine | 20–90 °C, 2–30 h, aqueous | >50 | >97 | Cost-effective, fewer byproducts |

| Protection/deprotection route | Cyclobutyl amino acid derivatives | Fmoc-OSu, HBr | Acidic hydrolysis <80 °C | High | High | Stereochemically controlled, scalable |

| Enzymatic resolution | Racemic N-protected amino acid ester | Acylase enzymes | Mild, enzymatic conditions | Moderate | >99 (enantiomeric purity) | Environmentally friendly, enantioselective |

Research Findings and Notes

- The urotropine-catalyzed substitution method reduces raw material costs by using chloro- instead of bromo- precursors and minimizes byproducts, improving overall process economics.

- The Fmoc-protected hydrobromide approach allows for the preparation of all stereoisomers with high enantiomeric purity, essential for pharmaceutical applications. Strict temperature control during hydrolysis prevents epimerization.

- Enzymatic methods provide a green alternative for obtaining optically pure amino acids, with potential for adaptation to cyclobutyl analogs, although further specific studies are required.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclobutylacetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutylamines or cyclobutanols.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-2-cyclobutylacetic acid hydrochloride is being explored for its potential as a therapeutic agent due to its structural similarity to amino acids. It may serve as a building block for the synthesis of new drugs targeting various conditions, particularly those involving neurotransmitter modulation.

Neuropharmacology

Research indicates that derivatives of cyclobutylglycine can influence neurotransmitter systems, particularly GABA (gamma-aminobutyric acid) receptors. This suggests potential applications in treating neurological disorders such as anxiety, epilepsy, and depression.

Synthesis of Bioactive Compounds

The compound is utilized as an intermediate in the synthesis of more complex molecules. For instance, it can be involved in the preparation of peptide analogs that exhibit enhanced biological activity or specificity.

Structure-Activity Relationship Studies

Due to its unique cyclobutane ring structure, this compound is valuable in structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the molecule can affect its biological activity, aiding in drug design.

Case Study 1: Synthesis of GABA Analogues

A study demonstrated the use of this compound in synthesizing GABA analogs that showed increased binding affinity to GABA receptors compared to traditional GABA itself. This work highlights its potential for developing new anxiolytic medications.

Case Study 2: Cyclobutane Derivatives in Drug Development

Research conducted on cyclobutane derivatives, including this compound, has shown promising results in modulating biological pathways involved in pain and inflammation. These derivatives were synthesized and tested for their efficacy in preclinical models, showing reduced side effects compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-amino-2-cyclobutylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Key Observations:

Cyclobutyl vs.

Hydrophobicity: The oxan-3-yl substituent in 2-Amino-2-(oxan-3-yl)acetic acid HCl introduces enhanced hydrophilicity due to the oxygen atom, contrasting with the purely hydrophobic cyclobutyl group .

Synthetic Utility: The aminomethyl-modified cyclobutyl derivative (CID 9794046) offers additional functionalization sites, making it preferable for covalent protein-ligand interactions .

Industrial and Commercial Relevance

- Supplier Availability: The target compound is listed by 8 suppliers (e.g., MolPort-020-168-673, AKOS026742294), whereas analogs like 2-Amino-2-cyclobutylacetonitrile have only 5 suppliers, reflecting higher demand for the hydrochloride form in drug discovery .

- Cost Comparison: (R)-2-Amino-2-cyclobutylacetic acid (non-salt form) is priced at €1,149.00 per 500 mg (), suggesting that the hydrochloride salt may offer cost advantages in large-scale synthesis due to improved crystallinity .

Biological Activity

2-Amino-2-cyclobutylacetic acid hydrochloride, a chiral amino acid derivative, features a cyclobutyl ring attached to the alpha carbon of glycine. Its molecular formula is , with a molecular weight of approximately 165.62 g/mol. This compound has garnered attention for its unique structural properties that influence its biological activity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The cyclobutyl ring contributes unique steric and electronic properties, enhancing the compound's binding affinity and selectivity towards molecular targets. It acts as a nucleophile in various biochemical reactions, forming covalent bonds with electrophilic centers in target molecules, which can modulate biological pathways and exert therapeutic effects.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing their kinetics and activity. Studies have shown its potential to modulate enzymatic pathways relevant to neurological disorders, suggesting a role in therapeutic applications.

Case Studies

- Neurological Disorders : In a study investigating the effects of this compound on neuroreceptors, it was found to enhance receptor signaling pathways involved in neurotransmission. This modulation may have implications for treating conditions such as depression and anxiety.

- Enzyme Kinetics : Another study focused on enzyme binding assays demonstrated that the compound significantly altered the kinetic parameters of certain enzymes, indicating its potential as a lead compound in drug development targeting metabolic pathways.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | Contains a branched alkyl chain | Different side chain affects biological activity |

| 2-Amino-3-cyclopropylpropanoic acid | Cyclopropyl group instead of cyclobutyl | May exhibit different receptor interactions |

| 4-Aminocyclohexanecarboxylic acid | Cyclohexane ring structure | Larger ring may influence steric properties |

The unique cyclobutyl structure of this compound enhances its specificity towards certain targets, distinguishing it from similar compounds.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, particularly as a precursor in drug development. Its ability to interact with specific molecular targets makes it valuable in designing drugs aimed at various diseases.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-cyclobutylacetic acid hydrochloride, and how can reaction conditions be standardized?

Methodological Answer:

- Key Reagents : Use cyclobutane derivatives as precursors, with substitution reactions involving halogenating agents (e.g., SOCl₂ for carboxyl activation) and subsequent amination .

- Conditions : Perform reactions under anhydrous conditions (e.g., THF or DCM) to minimize hydrolysis. For cyclization, employ acidic/basic catalysis (e.g., HCl for hydrochloride salt formation) .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) to isolate the hydrochloride salt .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

- Polar Solvents : Soluble in PBS (pH 7.2, ~5 mg/mL) and DMF (~2 mg/mL) but sparingly soluble in water at neutral pH .

- Organic Solvents : High solubility in DMSO (~5 mg/mL) and methanol; use sonication (30 min, 40°C) to improve dissolution .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence its reactivity in substitution or ring-opening reactions?

Methodological Answer:

- Mechanistic Studies : Use DFT calculations (B3LYP/6-31G* level) to model ring strain and predict regioselectivity in nucleophilic substitutions. Compare with experimental kinetic data (e.g., SN2 vs. SN1 pathways) .

- Ring-Opening : React with strong bases (e.g., NaOH) to break the cyclobutane ring; monitor by GC-MS for fragmentation products (e.g., ethylene derivatives) .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties?

Methodological Answer:

- Molecular Dynamics : Simulate solubility parameters using COSMO-RS models with inputs from PubChem-derived SMILES strings (e.g., "C1CC(C1)C(C(=O)O)N.Cl ") .

- pKa Prediction : Employ MarvinSketch or ACD/Labs software, accounting for the amine group’s basicity (predicted pKa ~8.5) and carboxylate acidity (pKa ~2.5) .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

- Data Triangulation : Cross-validate results using multiple analytical techniques (e.g., LC-MS for byproduct identification, TLC for reaction progress).

- Statistical Analysis : Apply ANOVA to compare yields under varying conditions (e.g., temperature, solvent); use Tukey’s test to identify significant outliers .

Q. What in vitro assays are suitable for studying its biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.